molecular formula C16H10ClN3O2S3 B2613707 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 896678-96-9

5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2613707
CAS No.: 896678-96-9
M. Wt: 407.91
InChI Key: BPVKJBRISJBTPW-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivativesThe unique structure of this compound, which includes a thiazolo[5,4-b]pyridine moiety, a phenyl ring, and a thiophene-2-sulfonamide group, contributes to its distinctive chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the thiazolo[5,4-b]pyridine core through the annulation of a thiazole ring with a pyridine ring. This can be achieved through various methods, including the reaction of thiazole derivatives with pyridine derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of high-throughput synthesis techniques and the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and blocking its activity. This inhibition can disrupt various cellular signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide lies in its specific structural features, such as the combination of the thiazolo[5,4-b]pyridine core with the thiophene-2-sulfonamide group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S3/c17-13-6-7-14(23-13)25(21,22)20-11-4-1-3-10(9-11)15-19-12-5-2-8-18-16(12)24-15/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVKJBRISJBTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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